An In-depth Technical Guide to the Physical and Chemical Properties of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
An In-depth Technical Guide to the Physical and Chemical Properties of 5-(2-Chlorophenyl)cyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(2-Chlorophenyl)cyclohexane-1,3-dione, a substituted cyclic β-dicarbonyl compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular analog is not extensively available in public literature, this document synthesizes information from closely related structures and the well-established chemistry of the cyclohexane-1,3-dione scaffold. The guide delves into the structural features, predicted physical properties, characteristic spectral signatures, and pivotal chemical behaviors, including the critical keto-enol tautomerism. Furthermore, it outlines general synthetic strategies and explores the reactivity of the molecule, highlighting its potential as a versatile intermediate in the synthesis of complex heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding and practical insights into this class of compounds.
Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione moiety is a privileged scaffold in organic and medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and herbicidal properties. The presence of the β-dicarbonyl system imparts unique chemical characteristics, most notably the propensity for keto-enol tautomerism, which plays a crucial role in its reactivity and biological interactions. The introduction of an aryl substituent at the 5-position, as in 5-(2-Chlorophenyl)cyclohexane-1,3-dione, offers a vector for modulating the electronic and steric properties of the core structure, thereby influencing its biological target engagement and pharmacokinetic profile. Derivatives of cyclohexane-1,3-dione have been investigated for their potential as anticancer agents and as inhibitors of various enzymes. This guide focuses on the specific attributes of the 2-chlorophenyl substituted analog, providing a detailed examination of its chemical and physical nature.
Molecular Structure and Conformation
The foundational structure of 5-(2-Chlorophenyl)cyclohexane-1,3-dione consists of a cyclohexane ring bearing two carbonyl groups at positions 1 and 3, and a 2-chlorophenyl substituent at position 5.
Systematic Name: 5-(2-Chlorophenyl)cyclohexane-1,3-dione CAS Number: 55579-68-5[3][4][5] Molecular Formula: C₁₂H₁₁ClO₂[3][4] Molecular Weight: 222.67 g/mol [3]
The cyclohexane ring in its diketo form is expected to adopt a chair conformation to minimize steric strain. The bulky 2-chlorophenyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring.
Caption: Chair conformation of 5-(2-Chlorophenyl)cyclohexane-1,3-dione.
Physical Properties
| Property | Predicted Value/Range | Comments and Supporting Data |
| Appearance | White to off-white solid | Based on the typical appearance of cyclohexane-1,3-dione and its derivatives. |
| Melting Point | 180-200 °C | The melting point of the related 5-(4-fluorophenyl)cyclohexane-1,3-dione is reported as 186-189 °C. The 2-chloro substitution is expected to result in a similar melting point. |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and polar nature suggest a high boiling point, likely with decomposition at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in nonpolar solvents (e.g., hexane). Slightly soluble in water. | The dicarbonyl functionality imparts polarity, while the aromatic ring provides some lipophilicity. |
| pKa | ~4.5 - 5.5 | The acidic nature is due to the enolizable protons alpha to the carbonyl groups. The parent cyclohexane-1,3-dione has a pKa of approximately 5.26.[6] The electron-withdrawing nature of the chlorophenyl group may slightly increase the acidity. |
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-(2-Chlorophenyl)cyclohexane-1,3-dione are not available, we can predict the key features based on the analysis of its functional groups and data from similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be complex due to the presence of both keto and enol tautomers in solution. The ratio of these tautomers will be solvent-dependent.
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Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm corresponding to the four protons of the 2-chlorophenyl group.
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Cyclohexane Ring Protons (Keto form): A series of multiplets between δ 2.0-3.5 ppm. The protons on C2, C4, and C6 will likely appear as distinct signals. The proton at C5 will be a multiplet, coupled to the adjacent methylene protons.
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Enol Proton: A broad singlet, typically downfield (δ 10-12 ppm), corresponding to the acidic enolic hydroxyl proton. This signal may be absent or very broad in the presence of exchangeable protons (e.g., in protic solvents).
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Vinylic Proton (Enol form): A singlet around δ 5.0-6.0 ppm for the proton on the carbon-carbon double bond of the enol form.
¹³C NMR Spectroscopy
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Carbonyl Carbons (Keto form): Two signals in the downfield region, approximately δ 190-210 ppm.
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Aromatic Carbons: Six signals in the range of δ 120-140 ppm. The carbon attached to the chlorine atom will be shifted downfield.
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Cyclohexane Ring Carbons (Keto form): Signals in the range of δ 30-60 ppm.
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Enol Form Carbons: The carbonyl carbon of the enol form will be shifted upfield compared to the diketo form. The carbons of the C=C double bond will appear in the δ 100-180 ppm region.
Infrared (IR) Spectroscopy
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C=O Stretching (Keto form): A strong, sharp absorption band in the region of 1700-1740 cm⁻¹. The presence of two carbonyls may lead to a split or broadened peak.
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C=C Stretching (Enol form): A medium intensity band around 1600-1650 cm⁻¹.
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O-H Stretching (Enol form): A broad and strong absorption in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded enolic hydroxyl group.
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C-H Stretching (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
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C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 222, with a characteristic M+2 isotope peak at m/z 224 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.
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Fragmentation Pattern: Fragmentation is likely to involve the loss of CO, Cl, and cleavage of the cyclohexane ring.
Chemical Properties and Reactivity
The chemical behavior of 5-(2-Chlorophenyl)cyclohexane-1,3-dione is dominated by the β-dicarbonyl moiety and the presence of the aromatic ring.
Keto-Enol Tautomerism
A cornerstone of the chemistry of 1,3-dicarbonyl compounds is the equilibrium between the diketo and the enol tautomers.[7] In solution, cyclohexane-1,3-diones typically exist as a mixture of these two forms.[6][7]
Caption: Keto-enol tautomerism in 5-(2-Chlorophenyl)cyclohexane-1,3-dione.
The position of this equilibrium is influenced by several factors:
-
Solvent: Polar, protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl groups. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
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Temperature: The effect of temperature on the equilibrium is system-dependent.
-
Substituents: The electronic nature of the substituent at the 5-position can influence the acidity of the α-protons and thus the stability of the enolate intermediate, which is a key species in the tautomerization process. The electron-withdrawing 2-chlorophenyl group is expected to have a modest effect on the equilibrium.
Experimental Protocol: Determination of Keto-Enol Ratio by ¹H NMR
-
Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of 5-(2-Chlorophenyl)cyclohexane-1,3-dione in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Data Analysis: Integrate the signals corresponding to a unique proton in the keto form (e.g., one of the methylene protons) and a unique proton in the enol form (e.g., the vinylic proton).
-
Calculation: The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the two tautomers.
Synthesis
The synthesis of 5-aryl-cyclohexane-1,3-diones typically involves a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular Dieckmann or Claisen condensation. A common route involves the reaction of a β-ketoester with an appropriate Michael acceptor.
A plausible synthetic route to 5-(2-Chlorophenyl)cyclohexane-1,3-dione is the reaction of 2-chlorobenzaldehyde with a C-H acidic compound like malonic acid or its esters, followed by cyclization.
Caption: A generalized synthetic workflow for 5-aryl-cyclohexane-1,3-diones.
Reactivity
The presence of multiple reactive sites makes 5-(2-Chlorophenyl)cyclohexane-1,3-dione a valuable intermediate for the synthesis of more complex molecules.
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Alkylation and Acylation: The enolate, formed by deprotonation with a suitable base, can act as a nucleophile in reactions with alkyl halides or acylating agents, leading to substitution at the C2 position.
-
Condensation Reactions: The active methylene group at C2 and the carbonyl groups can participate in condensation reactions with aldehydes and ketones.
-
Heterocycle Formation: Cyclohexane-1,3-diones are widely used in multi-component reactions to synthesize a variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and quinolines, which are of significant interest in drug discovery.
Applications in Drug Development and Research
The cyclohexane-1,3-dione scaffold is a key component in a number of approved drugs and clinical candidates. Its ability to chelate metal ions is exploited in the design of enzyme inhibitors. The 5-aryl substitution provides a handle for tuning the molecule's properties to achieve desired potency and selectivity for biological targets.
Derivatives of cyclohexane-1,3-dione have been explored as:
-
Anticancer Agents: By targeting various kinases and other proteins involved in cancer cell proliferation.
-
Herbicides: By inhibiting enzymes in plant metabolic pathways.
-
Antiviral and Antimicrobial Agents: As scaffolds for the development of new therapeutics against infectious diseases.
The 2-chlorophenyl substituent in the title compound can engage in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.
Safety and Handling
While a specific safety data sheet for 5-(2-Chlorophenyl)cyclohexane-1,3-dione is not widely available, general precautions for handling fine chemicals should be observed. The compound is expected to be a solid irritant.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(2-Chlorophenyl)cyclohexane-1,3-dione is a molecule with significant potential in synthetic and medicinal chemistry. Its properties are largely dictated by the versatile cyclohexane-1,3-dione core, with the 2-chlorophenyl substituent providing a means to fine-tune its characteristics. This technical guide has provided a detailed overview of its structure, predicted physical and spectral properties, and key aspects of its reactivity. While a lack of extensive experimental data for this specific compound necessitates a degree of prediction, the principles outlined herein provide a solid foundation for researchers working with this and related molecules. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.
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